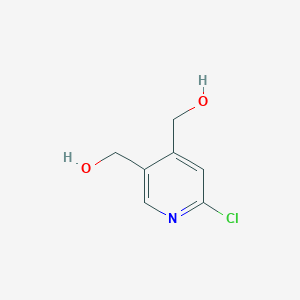

6-chloro-3,4-Pyridinedimethanol

Beschreibung

6-Chloro-3,4-pyridinedimethanol is a pyridine derivative featuring hydroxylmethyl (-CH2OH) groups at positions 3 and 4 and a chlorine substituent at position 5.

Eigenschaften

Molekularformel |

C7H8ClNO2 |

|---|---|

Molekulargewicht |

173.60 g/mol |

IUPAC-Name |

[2-chloro-5-(hydroxymethyl)pyridin-4-yl]methanol |

InChI |

InChI=1S/C7H8ClNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2 |

InChI-Schlüssel |

CMBNKEFMXGDNQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1Cl)CO)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pyridoxine (5-Hydroxy-6-Methyl-3,4-Pyridinedimethanol)

Structural Differences :

- Substituents: Pyridoxine (CAS 65-23-6) has a hydroxyl (-OH) at position 5 and a methyl (-CH3) at position 6, whereas 6-chloro-3,4-pyridinedimethanol replaces these with chlorine (Cl) .

- Molecular Weight: Pyridoxine hydrochloride has a molecular weight of 205.64 g/mol (C8H11NO3·HCl). The chloro analog’s theoretical formula (C7H7ClNO2) suggests a lower molecular weight (~175.59 g/mol), assuming loss of -OH and -CH3 groups.

Functional Implications :

Pyridoxine Derivatives (Esters)

Examples :

- Pyridoxine Dicaprylate (INCI): 3,4-dioctanoate ester of pyridoxine.

- Pyridoxine Dilaurate: 3,4-diester with dodecanoic acid .

Comparison :

- Substituents: These derivatives replace hydroxyl groups with acyl chains, enhancing lipid solubility. In contrast, this compound retains hydroxyl groups but introduces chlorine.

- Applications : Esters are used in cosmetics as antistatic agents and humectants . The chloro analog’s applications remain speculative but could involve medicinal chemistry due to halogenated motifs.

Hydrochlorothiazide (6-Chloro-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-7-Sulfonamide 1,1-Dioxide)

Structural Differences :

Functional Contrast :

- Bioactivity: Hydrochlorothiazide is a diuretic, while this compound’s bioactivity is unconfirmed but may differ due to structural disparities.

6-Chloro-3,4-Diiodo (1H)Indazole

Structural Differences :

Functional Implications :

- Reactivity: Iodine’s bulkiness and electronegativity may hinder solubility compared to the pyridinedimethanol analog.

Data Tables

Table 1: Key Properties of Compared Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Applications |

|---|---|---|---|---|---|

| This compound* | Pyridine | 3,4-(CH2OH); 6-Cl | ~175.59 (theoretical) | N/A | Research/Pharmaceuticals |

| Pyridoxine Hydrochloride | Pyridine | 3,4-(CH2OH); 5-OH; 6-CH3 | 205.64 | 65-23-6 | Vitamin B6, Metabolism |

| Pyridoxine Dicaprylate | Pyridine | 3,4-dioctanoate esters | 422.56 (C24H38NO5) | N/A | Cosmetic Antistatic Agent |

| Hydrochlorothiazide | Benzothiadiazine | 6-Cl; sulfonamide group | 297.72 | 58-93-5 | Diuretic |

| 6-Chloro-3,4-Diiodoindazole | Indazole | 6-Cl; 3,4-I2 | 404.37 | 887568-29-8 | Research (unvalidated) |

*Theoretical values inferred from structural analogs.

Research Findings and Implications

- Chlorine vs. Hydroxyl/Methyl Groups : Chlorine’s electronegativity may enhance stability under acidic conditions compared to pyridoxine, which is light- and heat-sensitive .

- Synthetic Utility : The chloro substituent could facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Limitations and Contradictions

- Nomenclature Conflicts: Some sources use varying synonyms (e.g., "pyridoxine" vs. "5-hydroxy-6-methyl-3,4-pyridinedimethanol") , requiring careful cross-referencing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.